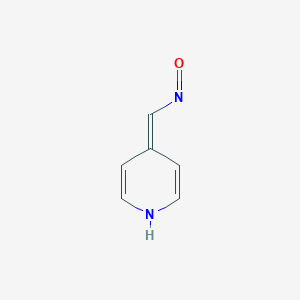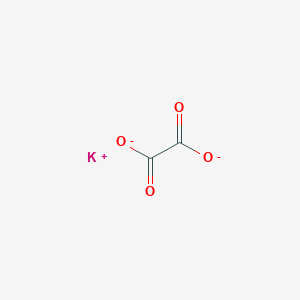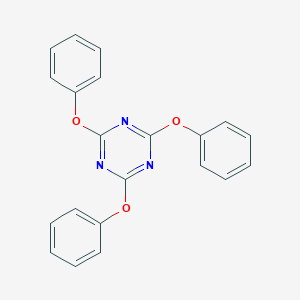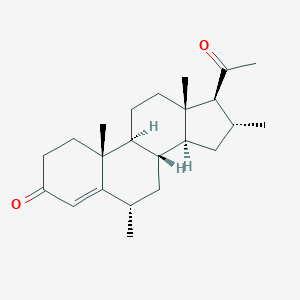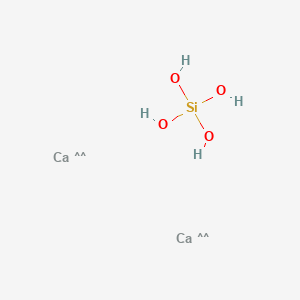
Ac-Phe-Phe-OH
Overview
Description
“Ac-Phe-Phe-OH” is a negatively charged analogue of the diphenylalanine peptide . It forms large aggregates when combined with the NH2-Phe-Phe-OH peptide . The molecular formula of “Ac-Phe-Phe-OH” is C20H22N2O4 .
Synthesis Analysis
The synthesis of “Ac-Phe-Phe-OH” and similar peptides involves various methods, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The Phe-Phe motif has been used as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .Molecular Structure Analysis
The molecular weight of “Ac-Phe-Phe-OH” is 354.4 g/mol . The IUPAC name is (2 S )-2- [ [ (2 S )-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid . The InChI and SMILES strings provide a detailed view of its molecular structure .Chemical Reactions Analysis
The Phe-Phe motif, including “Ac-Phe-Phe-OH”, is known for its ability to self-assemble into nanostructures and hydrogels . This self-assembly is driven by non-covalent interactions .Physical And Chemical Properties Analysis
“Ac-Phe-Phe-OH” has several computed properties. It has a molecular weight of 354.4 g/mol, an XLogP3 of 1.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 8 .Scientific Research Applications
Drug Delivery Systems
Ac-Phe-Phe-OH and its analogues have been explored for their potential in drug delivery systems. The compound’s ability to form self-assembling nanostructures makes it a candidate for delivering therapeutic agents to specific sites in the body. This application is particularly relevant in the field of nanomedicine, where precise targeting and controlled release of drugs can significantly improve treatment efficacy .
Biomaterials for Tissue Engineering
The self-assembly properties of Ac-Phe-Phe-OH also lend themselves to the development of biomaterials, such as scaffolds for tissue engineering. These materials can support cell growth and tissue regeneration, making them valuable for medical applications like wound healing and organ repair .
Antimicrobial Agents
Research has indicated that certain formulations of Ac-Phe-Phe-OH can exhibit antimicrobial properties, making them useful in combating infections. This application is crucial in the development of new antimicrobial treatments, especially in the face of rising antibiotic resistance .
Diagnostic Tools
Peptide-based hydrogels, which can be formed using compounds like Ac-Phe-Phe-OH, have potential as diagnostic tools. Their biocompatibility allows them to be used in imaging and sensing applications within biological systems, providing a non-invasive means to monitor health conditions .
Peptide Self-Assembly Research
The Phe-Phe motif, which includes Ac-Phe-Phe-OH, is a subject of scientific interest due to its self-assembly capabilities. Understanding how these peptides form nanostructures can lead to advancements in materials science and nanotechnology .
Cytotoxicity Studies
Ac-Phe-Phe-OH may be used in cytotoxicity assays to evaluate the biocompatibility of materials. Such studies are essential for ensuring that new materials do not have toxic effects on cells, which is a critical consideration for biomedical applications .
Mechanism of Action
Target of Action
Ac-Phe-Phe-OH is a negatively charged analogue of the diphenylalanine peptide
Mode of Action
The mode of action of Ac-Phe-Phe-OH involves its ability to form large aggregates when combined with the NH2-Phe-Phe-OH peptide . This suggests that it may interact with its targets through a process of self-assembly, leading to changes in the structural and functional properties of the target molecules.
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14(23)21-17(12-15-8-4-2-5-9-15)19(24)22-18(20(25)26)13-16-10-6-3-7-11-16/h2-11,17-18H,12-13H2,1H3,(H,21,23)(H,22,24)(H,25,26)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVJYWBNKIQSSP-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Phe-Phe-OH | |
CAS RN |
10030-31-6 | |
| Record name | N-Acetyl-L-phenylalanyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-acetyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





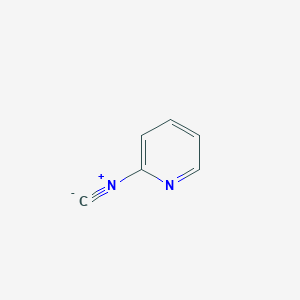
![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
